2-Chloroquinolin-5-amine

Catalog No.
S944333
CAS No.
607377-99-1
M.F
C9H7ClN2
M. Wt
178.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroquinolin-5-amine

CAS Number

607377-99-1

Product Name

2-Chloroquinolin-5-amine

IUPAC Name

2-chloroquinolin-5-amine

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

InChI

InChI=1S/C9H7ClN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2

InChI Key

FVYURTHPFIWJFB-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)N

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)N
  • Limited Availability of Data

  • Potential as a Building Block

    A study describes the synthesis of various molecules containing a 2-Chloroquinolin-3-yl group, suggesting 2-Chloroquinolin-5-amine as a potential building block for these molecules, which might have various biological activities [1]. However, the study doesn't explore the applications of 2-Chloroquinolin-5-amine itself.

2-Chloroquinolin-5-amine is an organic compound featuring a quinoline structure with a chlorine atom at the second position and an amine group at the fifth position. This compound belongs to a class of heterocyclic aromatic compounds, which are characterized by a fused ring system containing nitrogen atoms. The presence of both the chlorine and amine functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

There is no documented information available on the mechanism of action of 2-Chloroquinolin-5-amine.

As with any new compound, it is advisable to handle 2-Chloroquinolin-5-amine with caution due to lack of specific safety data. Here are some general safety considerations for handling chloroquinolines:

  • Potential skin and eye irritant: Chloroquinolines can be irritating to the skin and eyes upon contact [].
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
  • Suspected to be harmful if swallowed: Standard laboratory procedures for handling unknown compounds should be followed.
, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Amination Reactions: The amine group can undergo further reactions, such as acylation or alkylation, to form derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions make 2-chloroquinolin-5-amine a versatile building block in organic synthesis.

2-Chloroquinolin-5-amine exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Studies have indicated its potential as:

  • Antimicrobial Agent: Research has shown that derivatives of this compound possess antibacterial and antifungal properties, making them candidates for drug development against various infections .
  • Anti-inflammatory Activity: Some studies suggest that 2-chloroquinolin derivatives can inhibit inflammatory responses, indicating potential therapeutic applications in treating inflammatory diseases .
  • DNA Binding: The compound has shown affinity for binding to DNA, which is crucial for its potential use as an anticancer agent .

Several synthetic routes have been developed for the preparation of 2-chloroquinolin-5-amine:

  • Hofmann Rearrangement: Starting from an amide precursor, this method involves converting the amide into an isocyanate followed by hydrolysis to yield the amine .
  • Curtius Rearrangement: This method involves the conversion of an acyl azide to an isocyanate intermediate, which can then be hydrolyzed to form 2-chloroquinolin-5-amine .
  • Vilsmeier Reaction: Utilizing Vilsmeier reagents, quinoline derivatives can be synthesized through electrophilic aromatic substitution followed by functionalization with amines .

These methods highlight the versatility in synthesizing this compound from various starting materials.

The applications of 2-chloroquinolin-5-amine span across several fields:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as antimicrobial and anti-inflammatory agents.
  • Chemical Research: Used as a precursor in synthesizing more complex heterocyclic compounds.
  • Biological Studies: Investigated for their interactions with biological macromolecules such as DNA and proteins.

Interaction studies involving 2-chloroquinolin-5-amine have focused on its binding properties:

  • DNA Binding Studies: Spectroscopic methods have demonstrated that this compound intercalates within DNA structures, influencing its biological activity .
  • Molecular Docking Studies: Computational studies have been employed to predict how 2-chloroquinolin-5-amine interacts with various biological targets, aiding in drug design efforts .

These studies provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2-chloroquinolin-5-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-ChloroquinolineQuinoline structure with chlorineUsed in dye synthesis
4-AminoquinolineAmino group at position fourKnown for antimalarial activity
6-ChloroquinolineChlorine at position sixExhibits potent antimalarial properties
8-HydroxyquinolineHydroxy group at position eightAntioxidant properties

While these compounds share a quinoline backbone, 2-chloroquinolin-5-amine's unique positioning of functional groups contributes to its distinct reactivity and biological profile.

XLogP3

2.1

Dates

Modify: 2023-08-16

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